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Compound of Interest
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Cat. No.: B094580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

substituted diarylethanes. Given the sparse availability of a centralized, extensive experimental

dataset for this broad class of compounds, this guide focuses on the foundational

thermodynamic data of the parent molecule, 1,2-diphenylethane (bibenzyl), and details the

robust experimental and computational methodologies required for determining these

properties for its substituted derivatives. Understanding these thermodynamic parameters—

namely the enthalpy of formation, standard entropy, and Gibbs free energy of formation—is

crucial for applications in drug development, materials science, and chemical process design,

as they govern molecular stability, reactivity, and intermolecular interactions.

Core Thermodynamic Concepts
The key thermodynamic properties that define the energetic landscape of a molecule are:

Standard Enthalpy of Formation (ΔH°f): The change in enthalpy when one mole of a

compound is formed from its constituent elements in their standard states. It is a measure of

the molecule's energetic stability.

Standard Molar Entropy (S°): A measure of the randomness or disorder of a mole of a

substance in its standard state. It is influenced by molecular complexity, symmetry, and

conformational flexibility.
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Standard Gibbs Free Energy of Formation (ΔG°f): The free energy change that occurs when

one mole of a compound is formed from its constituent elements in their standard states. It is

the most definitive indicator of a molecule's thermodynamic stability at constant temperature

and pressure and is calculated using the equation:

ΔG°f = ΔH°f - TΔS°f

where T is the absolute temperature and ΔS°f is the entropy of formation.

Data Presentation: Thermodynamic Properties of
1,2-Diphenylethane
The parent compound, 1,2-diphenylethane (also known as bibenzyl), serves as a crucial

reference point. The following tables summarize its experimentally determined thermodynamic

properties.

Table 1: Standard Molar Thermodynamic Properties of 1,2-Diphenylethane (Bibenzyl) at 298.15

K

Property Symbol Phase Value Units Reference

Enthalpy of

Formation
ΔH°f solid 50.92 ± 0.76 kJ/mol [1]

Enthalpy of

Formation
ΔH°f gas 71.5 kJ/mol [2]

Entropy of

Formation
gas 385 J/mol·K [2]

Heat

Capacity
Cp solid 253.764 J/mol·K [3]

Heat

Capacity
Cp liquid 345 J/mol·K [2]

Table 2: Phase Change Thermodynamics of 1,2-Diphenylethane
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Property Symbol Value Units Reference

Enthalpy of

Fusion
ΔHfus 18.7 kJ/mol [2]

Enthalpy of

Vaporization
ΔHvap 56.3 kJ/mol [2]

Note: Data for a wide range of substituted diarylethanes is not readily available in

comprehensive databases. The methodologies outlined in the following sections provide the

means to determine these values.

Experimental Protocols for Determining
Thermodynamic Properties
The determination of thermodynamic properties for substituted diarylethanes relies on precise

calorimetric and analytical techniques.

Determination of Enthalpy of Formation via Bomb
Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly

from its standard enthalpy of combustion (ΔH°c). This is achieved using a bomb calorimeter.

Experimental Workflow: Bomb Calorimetry

Workflow for determining enthalpy of formation using bomb calorimetry.

Detailed Methodology:

Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a

known mass of a standard substance with a certified heat of combustion, typically benzoic

acid.

Sample Preparation: A precisely weighed pellet (approximately 1 gram) of the substituted

diarylethane is placed in the sample holder. A fuse wire of known length and material is

attached to the electrodes, with the wire in contact with the sample.
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Assembly and Pressurization: The bomb is sealed and purged of air, then filled with high-

purity oxygen to a pressure of approximately 30 atm.

Calorimetry: The bomb is submerged in a known mass of water in the calorimeter bucket.

The system is allowed to reach thermal equilibrium. The sample is then ignited, and the

temperature change of the water is recorded with high precision.

Corrections and Calculations: The raw temperature rise is corrected for heat contributions

from the fuse wire combustion and the formation of nitric acid from residual nitrogen. The

heat of combustion (q_comb) is calculated using: q_comb = Ccal * ΔT - q_corrections

Enthalpy of Combustion (ΔH°c): The molar enthalpy of combustion is calculated from

q_comb and the moles of the sample.

Enthalpy of Formation (ΔH°f): The standard enthalpy of formation is then calculated using

Hess's Law, by applying the following equation for the combustion of a C_a H_b O_c N_d

compound:

ΔH°f (compound) = [a * ΔH°f (CO2) + (b/2) * ΔH°f (H2O)] - ΔH°c (compound)

The standard enthalpies of formation for CO2 and H2O are well-established values.

Determination of Standard Entropy
The absolute standard entropy (S°) of a substance is determined from heat capacity

measurements from near absolute zero to the desired temperature (e.g., 298.15 K).

Experimental Workflow: Entropy Determination

Workflow for the experimental determination of absolute entropy.

Detailed Methodology:

Low-Temperature Calorimetry: The heat capacity (Cp) of the sample is measured as a

function of temperature using an adiabatic calorimeter, starting from a very low temperature

(e.g., near liquid helium temperature) up to the target temperature.
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Phase Transitions: If the substance undergoes any phase transitions (e.g., solid-solid,

melting, boiling) within the temperature range, the enthalpy of each transition (ΔH_trans) is

measured, typically using differential scanning calorimetry (DSC).

Entropy Calculation: The absolute entropy at a given temperature T is calculated by

integrating the heat capacity data and adding the entropy changes for any phase transitions:

S°(T) = ∫(from 0 to T_fus) (Cp(solid)/T) dT + ΔH_fus/T_fus + ∫(from T_fus to T) (Cp(liquid)/T)

dT

The Third Law of Thermodynamics establishes that the entropy of a perfect crystal at

absolute zero is zero, providing the starting point for this integration.

Computational Protocols for Thermodynamic
Properties
With the advancement of computational chemistry, thermodynamic properties can be

calculated with high accuracy, providing a valuable alternative or complement to experimental

methods, especially for compounds that are difficult to synthesize or handle.

Computational Workflow: Ab Initio Thermochemistry

Computational workflow for determining thermodynamic properties.

Detailed Methodology:

Geometry Optimization: The first step is to find the lowest energy structure of the molecule.

This is typically done using Density Functional Theory (DFT) methods, such as B3LYP with a

suitable basis set (e.g., 6-31G(d)).

Frequency Calculation: A vibrational frequency analysis is performed on the optimized

geometry at the same level of theory. This calculation confirms that the structure is a true

minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE)

and thermal corrections to enthalpy and entropy.

High-Accuracy Single-Point Energy: To obtain a more accurate electronic energy, a single-

point energy calculation is performed on the optimized geometry using a more
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computationally expensive, high-level composite method like Gaussian-n theories (e.g., G3,

G4) or Complete Basis Set (CBS) methods (e.g., CBS-QB3).

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is then

calculated. A common approach is to use isodesmic reactions. An isodesmic reaction is a

hypothetical reaction where the number and types of bonds are conserved on both the

reactant and product sides. This minimizes the error in the calculation. For a target molecule

(T), the reaction would be:

T + R1 -> P1 + P2

where the thermodynamic properties of the reference molecules (R1, P1, P2) are known

experimentally. The enthalpy of reaction (ΔH_rxn) is calculated from the computed energies.

The enthalpy of formation of the target molecule is then derived:

ΔH°f(T) = [ΔH°f(P1) + ΔH°f(P2)] - ΔH°f(R1) - ΔH_rxn

Entropy and Gibbs Free Energy Calculation: The standard entropy (S°) is obtained directly

from the frequency calculation, which includes translational, rotational, vibrational, and

electronic contributions. The Gibbs free energy of formation (ΔG°f) can then be calculated

using the computed ΔH°f and S°.

Influence of Substituents on Thermodynamic
Properties
While a comprehensive dataset is lacking, the effect of substituents on the thermodynamic

properties of diarylethanes can be inferred from established principles and data from related

aromatic compounds.

Enthalpy of Formation:

Electron-donating groups (e.g., -OCH3, -CH3) generally lead to a more negative (or less

positive) enthalpy of formation, indicating increased thermodynamic stability.

Electron-withdrawing groups (e.g., -NO2) often result in a less negative (or more positive)

enthalpy of formation, reflecting decreased stability.
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Halogens have a mixed effect. While they are electronegative, their size and polarizability

also play a role. Generally, halogenation tends to make the enthalpy of formation more

negative.

Steric hindrance between bulky substituents or between substituents and the diarylethane

backbone can introduce strain, leading to a less favorable enthalpy of formation.

Entropy:

Molecular Mass and Size: Increasing the mass and size of the molecule by adding

substituents generally increases the standard entropy.

Symmetry: Highly symmetrical molecules have lower entropy than less symmetrical

isomers. The position of substituents can therefore significantly impact S°.

Conformational Flexibility: Substituents that can rotate freely (like a methoxy group) will

increase the number of accessible conformations and thus increase the entropy.

Relevance in Drug Development
The thermodynamic properties of substituted diarylethanes are of significant interest in drug

development, particularly for compounds that target specific biological pathways. For instance,

some diarylethane derivatives are investigated for their role in modulating protein-protein

interactions.

Logical Relationship: Thermodynamics and Drug-Receptor Binding

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C103297&Mask=2
https://www.benchchem.com/product/b094580#thermodynamic-properties-of-substituted-diarylethanes
https://www.benchchem.com/product/b094580#thermodynamic-properties-of-substituted-diarylethanes
https://www.benchchem.com/product/b094580#thermodynamic-properties-of-substituted-diarylethanes
https://www.benchchem.com/product/b094580#thermodynamic-properties-of-substituted-diarylethanes
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b094580?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

